![molecular formula C20H23ClN4O4S B610759 Seclidemstat CAS No. 1423715-37-0](/img/structure/B610759.png)
Seclidemstat
Overview
Description
Seclidemstat is a small molecule inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through the demethylation of histones and non-histone proteins. This compound has shown promise in the treatment of various cancers, including myelodysplastic syndromes, chronic myelomonocytic leukemia, and FET-rearranged sarcomas .
Mechanism of Action
Target of Action
Seclidemstat primarily targets Lysine Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase implicated in the maintenance of pluripotency and proliferation genes . It is overexpressed in certain conditions such as Myelodysplastic Syndromes (MDS) and Chronic Myelomonocytic Leukemia (CMML) .
Mode of Action
This compound is a selective, reversible oral LSD1 inhibitor . It is capable of inhibiting both LSD1’s catalytic and scaffolding functions . LSD1 has been shown to associate with fusion oncoproteins and promote oncogenic transcriptional activity . Therefore, inhibiting LSD1 is an attractive strategy for treating conditions where LSD1 is overexpressed .
Biochemical Pathways
Lsd1, the primary target of this compound, is known to play a crucial role in epigenetic regulation . By inhibiting LSD1, this compound may disrupt the normal functioning of these epigenetic pathways, leading to enhanced antileukemic and pro-differentiation potential in conditions like MDS and CMML .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a phase I/II clinical trial . Patients received escalating doses of this compound administered orally twice daily in 28-day cycles . Peak plasma concentrations occurred at a median of 4 hours post-dose, and the median terminal half-life was 6 hours . The exposure was dose-proportional through 900 mg BID .
Result of Action
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . In a clinical trial, one patient achieved a reduction in target lesions starting at the end of cycle 2 with further target lesion tumor shrinkage through the end of cycles 4 and 6 .
Action Environment
It’s worth noting that the effectiveness of this compound can be influenced by the patient’s disease state and genetic factors .
Biochemical Analysis
Biochemical Properties
Seclidemstat plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It specifically targets Lysine-specific demethylase 1 (LSD1 or KDM1A), a chromatin modifying enzyme that plays a key role in the cell cycle and cell differentiation and proliferation . LSD1 is known to demethylate histone lysine residues H3K4me1/2 and H3K9 me1/2 .
Cellular Effects
This compound has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It inhibits LSD1’s catalytic activity, disrupts SNAIL/GFI1 (SNAG)-scaffolding protein-protein interactions, induces cell differentiation, and has potential anticancer treatments for hematological and solid tumors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has shown potent activity in cell viability assays across FET-rearranged sarcomas and disrupted the transcriptional function of all tested fusions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with LSD1, a member of the flavine adenine dinucleotide-dependent (FAD-dependent) amine oxidase (AO) family of demethylases .
Transport and Distribution
Preparation Methods
The synthesis of Seclidemstat involves multiple steps, starting with the preparation of key intermediatesThe final step involves the formation of a hydrazide linkage . Industrial production methods focus on optimizing reaction conditions to ensure high yield and purity, often involving the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Seclidemstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, which may have different biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
FET-Rearranged Sarcomas
Seclidemstat is currently undergoing clinical trials for FET-rearranged sarcomas, such as Ewing sarcoma and desmoplastic small round cell tumors. In preclinical studies, it demonstrated potent activity against various FET fusion oncoproteins, disrupting their transcriptional functions in multiple cell lines. Notably, it showed effectiveness in cell viability assays across different sarcoma models, suggesting its potential as a new treatment strategy for these aggressive tumors .
Myelodysplastic Syndrome (MDS) and Chronic Myelomonocytic Leukemia (CMML)
This compound has been investigated in combination with azacitidine for patients with higher-risk MDS and CMML. In a Phase 1/2 clinical trial, it achieved an overall response rate of 43% among patients who had previously failed hypomethylating agent therapy. The median overall survival was reported at 18.5 months, indicating significant promise for this patient population .
Trial Phase | Cancer Type | Overall Response Rate | Median Overall Survival | Median Event-Free Survival |
---|---|---|---|---|
Phase 1/2 | Myelodysplastic Syndrome | 43% | 18.5 months | 7.2 months |
Phase 1 | Ewing Sarcoma | Not specified | Not specified | Not specified |
Pediatric Sarcomas
In preclinical models involving pediatric sarcomas, this compound was evaluated against xenografts derived from Ewing sarcoma and other types. While it showed some activity in inhibiting tumor growth, the results indicated limited efficacy at the doses tested . This highlights the need for further optimization of dosing regimens and combination therapies to enhance its therapeutic effects.
Case Study: Ewing Sarcoma
In a study examining the effects of this compound on Ewing sarcoma cell lines, researchers found that it effectively blocked the transcriptional activity of EWSR1::FLI1 fusion proteins. This inhibition correlated with reduced cell viability across multiple tested lines, supporting its potential role in treating this specific cancer type .
Case Study: MDS/CMML
A cohort of patients with MDS and CMML treated with this compound plus azacitidine demonstrated promising outcomes. Among first-relapse patients, a 60% overall response rate was observed, with some achieving prolonged progression-free survival beyond 25 months . This suggests that this compound may significantly impact treatment outcomes for patients with relapsed hematologic malignancies.
Safety Profile
While this compound has shown efficacy in clinical trials, safety remains a critical consideration. Reports from ongoing studies indicate adverse effects such as hypotension and elevated creatinine levels; however, most side effects were manageable and reversible . The FDA has placed a partial hold on some trials due to serious adverse events, underscoring the importance of continuous monitoring during clinical evaluations .
Comparison with Similar Compounds
Seclidemstat is part of a class of LSD1 inhibitors, which includes compounds such as:
Iadademstat (ORY-1001): Another potent LSD1 inhibitor with similar applications in oncology.
GSK2879552: An LSD1 inhibitor with a different chemical structure but similar mechanism of action.
Bomedemstat (IMG-7289): An LSD1 inhibitor used in the treatment of hematological malignancies.
Pulrodemstat (CC-90011):
This compound is unique in its ability to inhibit both the enzymatic and scaffolding functions of LSD1, making it a promising candidate for the treatment of various cancers .
Biological Activity
Seclidemstat (SP-2577) is an investigational compound classified as a reversible inhibitor of lysine-specific demethylase 1 (LSD1). It has garnered attention for its potential therapeutic applications in various malignancies, particularly those characterized by FET gene fusions and myelodysplastic syndromes (MDS). This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical trials, and implications for treatment.
This compound functions by inhibiting LSD1, an enzyme involved in the demethylation of histone and non-histone proteins. LSD1 plays a crucial role in epigenetic regulation, influencing gene expression associated with oncogenic processes. By inhibiting LSD1, this compound disrupts the transcriptional activity of various fusion oncoproteins, particularly those arising from FET gene rearrangements, which are implicated in several sarcomas.
Key Mechanisms:
- Inhibition of Transcriptional Activity : this compound effectively blocks the transcriptional functions of FET fusion proteins in vitro, as demonstrated in studies involving Ewing sarcoma and other related tumors .
- Epigenetic Modulation : The compound alters the epigenetic landscape of cancer cells, leading to changes in gene expression that favor apoptosis and inhibit proliferation.
In Vitro Studies
This compound has shown potent cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell viability by 50%) for this compound compared to other LSD1 inhibitors:
Cancer Type | Cell Line | IC50 this compound (nM) | IC50 SP-2509 (nM) | IC50 OG-L002 (nM) |
---|---|---|---|---|
Ewing Sarcoma | A673 | 500 | 300 | >30,000 |
Desmoplastic Small Round Cell Tumor | JN-DSRCT-1 | 1,100 | 1,000 | >30,000 |
Clear Cell Sarcoma | SU-CCS-1 | 250 | 80 | >30,000 |
Myxoid Liposarcoma | DL221 | >1,500 | >30,000 | >30,000 |
These findings indicate that this compound exhibits comparable or superior potency relative to other inhibitors against specific cancer types .
Clinical Trials
This compound is currently undergoing multiple clinical trials to evaluate its safety and efficacy:
- Ewing Sarcoma : In a Phase 1/2 trial combining this compound with topotecan and cyclophosphamide, a disease control rate of 60% was observed among patients with relapsed Ewing sarcoma . Notably, one patient exhibited over 75% tumor shrinkage after six cycles of treatment .
- Myelodysplastic Syndromes and Chronic Myelomonocytic Leukemia : In a Phase 1/2 study evaluating this compound in combination with azacitidine, a 43% overall response rate was reported among patients who had previously failed hypomethylating agent therapy. The median overall survival was noted at 18.5 months .
Case Studies
Several case studies have illustrated the potential of this compound as a treatment option:
- A refractory Ewing sarcoma patient treated with single-agent this compound showed significant tumor shrinkage after two cycles .
- In another instance involving MDS patients, half of the evaluable participants achieved an objective response, including complete responses that allowed for subsequent curative interventions .
Safety Profile
This compound has been generally well-tolerated across clinical trials. Most adverse events reported were manageable, with no serious complications noted during early phases of testing. The FDA has lifted partial holds on trials due to safety concerns after thorough evaluations confirmed its manageable safety profile .
Properties
IUPAC Name |
N-[(E)-1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27)/b22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSQDUZRRVBYLA-HYARGMPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)/C3=C(C=CC(=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1423715-37-0 | |
Record name | SP-2577 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1423715370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seclidemstat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Seclidemstat | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYH386V3WJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.